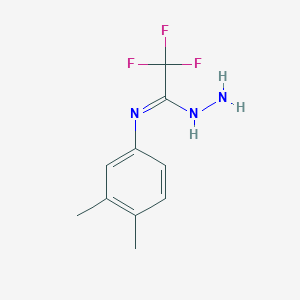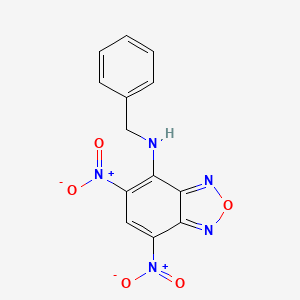![molecular formula C20H15N5O B11047744 7-Amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11047744.png)
7-Amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABT-963 , belongs to the class of pyridazinone derivatives. These compounds have attracted significant attention due to their diverse pharmacological activities. ABT-963 features a unique structure that combines an imidazo[1,5-B]pyridazinone core with an amino group and a cyano (CN) functional group. Its versatile pharmacophore makes it an attractive building block for drug design and synthesis .
Vorbereitungsmethoden
The synthesis of ABT-963 involves cyclization and functionalization steps. One common method starts with the phenylhydrazone of levulinic acid, which is cyclized to form the pyridazin-3(2H)-one skeleton. Subsequent oxidation using reagents like phosphorus pentachloride (PCl5) yields ABT-963. Other synthetic routes include reactions of hydrazine or aryl hydrazines with ketones, esters, or 1,4-dicarbonyl compounds .
Analyse Chemischer Reaktionen
ABT-963 can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
ABT-963 has been investigated for its potential in several fields:
Antihypertensive: It shows activity in lowering blood pressure.
Platelet Aggregation Inhibition: ABT-963 affects platelet function.
Analgesic and Anti-Inflammatory: It exhibits pain-relieving and anti-inflammatory effects.
Antidiabetic and Anticonvulsant: Recent studies explore its use in diabetes and epilepsy.
Antimicrobial: ABT-963 displays antimicrobial properties.
Wirkmechanismus
The precise mechanism of ABT-963 remains an active area of research. It likely interacts with specific molecular targets or pathways to exert its effects. Further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
ABT-963’s uniqueness lies in its fused imidazo[1,5-B]pyridazinone structure. Similar compounds include other pyridazinones, but ABT-963’s specific combination of substituents sets it apart.
Eigenschaften
Molekularformel |
C20H15N5O |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
7-amino-2-(4-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C20H15N5O/c1-26-16-9-7-14(8-10-16)18-15(12-21)11-17-19(13-5-3-2-4-6-13)23-20(22)25(17)24-18/h2-11H,1H3,(H2,22,23) |
InChI-Schlüssel |
QCZABEHINVUIOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C(N=C3N)C4=CC=CC=C4)C=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11047667.png)
![5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11047675.png)
![4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11047682.png)
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11047691.png)

![(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11047697.png)
![6-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047701.png)
![N'-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate](/img/structure/B11047710.png)
![9-methyl-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11047717.png)
![5,5,7-trimethyl-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B11047725.png)
![3-(2,3-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047729.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047734.png)

![5-(3,4,5-Trimethoxybenzoyl)-6H-indeno[2,1-B]indolizin-6-one](/img/structure/B11047746.png)